ECE-1 Inhibitory Potency: SM-19712 Demonstrates 16-Fold Superiority Over Phosphoramidon
SM-19712 inhibited endothelin converting enzyme (ECE) solubilized from rat lung microsomes with an IC50 value of 42 nM [1]. In direct comparison, the prototypical ECE inhibitor phosphoramidon exhibited an IC50 of 690 nM in the same assay system, making SM-19712 approximately 16-fold more potent [2].
| Evidence Dimension | ECE-1 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 42 nM |
| Comparator Or Baseline | Phosphoramidon: IC50 = 690 nM |
| Quantified Difference | 16-fold more potent (42 nM vs. 690 nM) |
| Conditions | Rat lung microsome ECE solubilized preparation |
Why This Matters
Higher potency enables lower dosing to achieve equivalent target engagement, potentially reducing off-target effects and formulation burden in vivo.
- [1] Umekawa K, Hasegawa H, Tsutsumi Y, Sato K, Matsumura Y, Ohashi N. Pharmacological characterization of a novel sulfonylureid-pyrazole derivative, SM-19712, a potent nonpeptidic inhibitor of endothelin converting enzyme. Jpn J Pharmacol. 2000;84(1):7-15. View Source
- [2] Tsutsumi Y, et al. Design, synthesis and biological activity of novel non-peptidyl endothelin converting enzyme inhibitors, 1-phenyl-tetrazole-formazan analogues. Bioorg Med Chem Lett. 2002;12(6):861-864. View Source
